molecular formula C14H18N2O4S B2750514 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide CAS No. 1797023-48-3

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide

Cat. No.: B2750514
CAS No.: 1797023-48-3
M. Wt: 310.37
InChI Key: LRUXYINACPFYOF-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide is a synthetic acetamide derivative featuring a 2,5-dioxopyrrolidin-1-yl (succinimide) group and a substituted thiophene moiety. The 5-methylthiophen-2-yl group introduces aromatic and electron-rich characteristics, which may influence receptor binding or metabolic stability compared to purely phenyl-based analogs.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-9-3-4-11(21-9)10(20-2)7-15-12(17)8-16-13(18)5-6-14(16)19/h3-4,10H,5-8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUXYINACPFYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)CN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Formation of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to hydroxyl groups.

    Substitution: The methoxy group on the thiophene ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, the compound could be used in the synthesis of advanced materials, such as polymers or electronic components.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related dioxopyrrolidinyl acetamides and other acetamide derivatives. Below is a detailed analysis:

Structural Analogues from Anticonvulsant Research

describes five dioxopyrrolidinyl acetamides (compounds 23–27 ) with phenyl or substituted phenyl groups. Key comparisons include:

Compound ID Substituent (R Group) Yield (%) Melting Point (°C) Notable Features
Target Compound 5-methylthiophen-2-yl, methoxy N/A N/A Thiophene enhances π-π interactions
23 4-(trifluoromethyl)benzyl 62.9 174.5–176.0 High hydrophobicity (CF₃ group)
24 3-(trifluoromethoxy)benzyl 67.4 129.6–130.4 Moderate lipophilicity
25 Phenethyl 73.5 138.4–139.2 Flexible alkyl chain
26 2-fluorophenethyl 69.8 142.4–142.8 Fluorine improves metabolic stability
27 3-chlorophenethyl 73.4 137.4–138.2 Chlorine adds steric bulk

Key Observations :

  • The target compound’s 5-methylthiophene moiety distinguishes it from phenyl-based analogs.
  • The methoxy group in the target compound may improve solubility compared to lipophilic substituents like trifluoromethyl (23 ) or chloro (27 ) .
  • Melting points for phenyl analogs range widely (129.6–176.0°C), suggesting that the target compound’s melting point could fall within this range, depending on crystallinity influenced by the thiophene group.
Heterocyclic and Substituted Acetamides
  • Compound in : 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide features a benzothiazole ring with fluorine substituents. Compared to the target compound, this structure may exhibit higher metabolic resistance but reduced solubility .
  • Compound in : (E)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(4-((4-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)phenyl)diazenyl)phenyl)acetamide includes a diazenyl linker, which introduces redox-sensitive properties. This contrasts with the target compound’s methoxy-thiophene group, which likely prioritizes stability over reactivity .

Biological Activity

The compound 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide (CAS Number: 1797023-48-3) is a novel derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N2O4SC_{14}H_{18}N_{2}O_{4}S, with a molecular weight of 310.37 g/mol. The structure features a pyrrolidine ring, which is known for its diverse biological activities, including anticonvulsant and antinociceptive effects.

PropertyValue
CAS Number1797023-48-3
Molecular FormulaC14H18N2O4S
Molecular Weight310.37 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticonvulsant Properties

Recent studies have indicated that compounds derived from 2,5-dioxopyrrolidinyl structures exhibit significant anticonvulsant activity. For instance, a related compound demonstrated protective effects in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound in these studies showed an ED50 of 23.7 mg/kg in the MES test and 22.4 mg/kg in the 6 Hz seizure model, suggesting strong anticonvulsant efficacy mediated through sodium/calcium current inhibition and TRPV1 receptor antagonism .

Analgesic Effects

The analgesic properties of this compound have also been explored. In vivo studies revealed that it effectively reduces pain in formalin-induced models, indicating its potential utility in treating neuropathic pain conditions .

The biological activity of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]acetamide appears to be multifaceted:

  • Ion Channel Modulation : The compound may inhibit central sodium and calcium currents, contributing to its anticonvulsant effects.
  • Receptor Interactions : It acts as an antagonist at the TRPV1 receptor, which is implicated in pain sensation and inflammatory responses.

Study on Anticonvulsant Activity

A focused study on hybrid pyrrolidine derivatives highlighted a compound structurally similar to our target molecule. This derivative exhibited broad-spectrum anticonvulsant activity across multiple models with favorable ADME-Tox properties .

Efficacy in Pain Models

Another investigation into the analgesic properties of related compounds found that they significantly reduced pain responses in animal models. The efficacy was attributed to their ability to modulate pain pathways through ion channel interactions .

Q & A

Basic: What are the key steps for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide, and how are reaction conditions optimized?

Methodological Answer:
The synthesis typically involves coupling a pyrrolidine dione derivative with a substituted ethylamine precursor. A generalized protocol includes:

  • Step 1: Reacting 5-(3-methoxybenzylidene)-2,4-thiazolidinedione with chloroacetylated intermediates in DMF using potassium carbonate as a base (stirred at room temperature, monitored via TLC) .
  • Step 2: Purification by recrystallization or chromatography.
  • Optimization: Adjusting molar ratios (e.g., 1.0:1.5 reagent ratios), solvent choice (DMF for solubility), and reaction time (until TLC confirms completion). Yield improvements are achieved by controlled addition of water to precipitate the product .

Advanced: How can researchers resolve discrepancies between calculated and experimental spectral data (e.g., NMR, IR) for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects, impurities, or tautomeric forms. Strategies include:

  • NMR Analysis: Compare δ values for diagnostic protons (e.g., methoxy groups at ~3.8 ppm, aromatic protons in thiophene at 6.9–7.5 ppm) with literature data . Use deuterated solvents (CDCl₃) and HSQC/HMBC for connectivity validation.
  • IR Validation: Confirm carbonyl stretches (1667 cm⁻¹ for amide C=O) and NH stretches (3509 cm⁻¹) .
  • Mass Spectrometry: Verify molecular ion peaks (e.g., m/z 430.2 [M+1]) and compare with theoretical values (e.g., C₁₉H₁₅N₃O₇S = 429 g/mol) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (amide, thiophene, methoxy) via characteristic stretches .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methoxy singlet at δ 3.8, aromatic multiplicity) and carbon backbone .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
  • HPLC: Assesses purity (>95% preferred) using C18 columns and acetonitrile/water gradients .

Advanced: How should researchers design in vivo toxicity studies for this compound, considering its potential hypoglycemic activity?

Methodological Answer:

  • Model Selection: Use Wistar albino mice (25–30 g) for acute toxicity (OECD 423 guidelines) and subchronic dosing (14–28 days) .
  • Dose Optimization: Start with 50–200 mg/kg body weight, monitoring blood glucose levels and hepatic/renal biomarkers (ALT, creatinine) .
  • Endpoint Analysis: Histopathology of liver/kidney tissues and hematological profiling (CBC) to assess toxicity .
  • Control Groups: Include vehicle (DMSO/saline) and positive controls (e.g., metformin for hypoglycemic comparison) .

Basic: How is theoretical vs. experimental molecular weight used to assess synthetic purity?

Methodological Answer:

  • Theoretical Calculation: Use software (e.g., ChemDraw) to compute exact mass (e.g., C₁₉H₁₅N₃O₇S = 429.08 g/mol).
  • Experimental MS: Compare with observed m/z (e.g., 430.2 [M+1], indicating ~99% isotopic purity) .
  • Discrepancy Analysis: Deviations >0.1% suggest impurities (e.g., unreacted intermediates) requiring HPLC purification .

Advanced: What computational strategies can predict reactivity or optimize synthesis pathways for this compound?

Methodological Answer:

  • Quantum Chemical Calculations: Use DFT (e.g., Gaussian) to model transition states and activation energies for key steps (e.g., amide bond formation) .
  • Reaction Path Search: Apply algorithms (e.g., GRRM) to explore intermediates and byproducts .
  • Machine Learning: Train models on existing reaction data (e.g., solvent/base combinations) to predict optimal conditions (e.g., yield >80%) .

Basic: What are common synthetic byproducts, and how are they mitigated?

Methodological Answer:

  • Byproducts: Unreacted thiazolidinedione, dimerized intermediates, or hydrolyzed amides.
  • Mitigation:
    • Use excess chloroacetylated reagent (1.5 mol) to drive reaction completion .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane) .
    • Monitor by TLC (Rf ~0.5 in ethyl acetate) to isolate the target compound .

Advanced: How can researchers validate the biological target engagement of this compound (e.g., enzyme inhibition)?

Methodological Answer:

  • Enzyme Assays: Use in vitro models (e.g., α-glucosidase or PPAR-γ binding assays) with IC₅₀ determination .
  • Crystallography: Co-crystallize the compound with target proteins (e.g., solved via X-ray diffraction) to confirm binding modes.
  • SAR Studies: Synthesize analogs (e.g., varying thiophene substituents) to correlate structure with activity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Solvents: Use DMF/ethanol (1:1) or acetic acid/water mixtures for high-purity crystals .
  • Temperature: Gradual cooling from reflux to room temperature enhances crystal formation .

Advanced: How should conflicting data from biological assays (e.g., variable hypoglycemic efficacy) be analyzed?

Methodological Answer:

  • Dose-Response Curves: Repeat assays with triplicate measurements to calculate mean ± SEM.
  • Statistical Analysis: Apply ANOVA/Tukey tests to compare groups; consider species-specific metabolism (e.g., mice vs. rats) .
  • Mechanistic Studies: Use knockout models or siRNA to confirm target specificity (e.g., AMPK pathway involvement) .

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